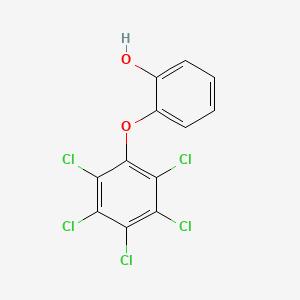

2-(Pentachlorophenoxy)phenol

Description

Structure

3D Structure

Properties

CAS No. |

91733-56-1 |

|---|---|

Molecular Formula |

C12H5Cl5O2 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentachlorophenoxy)phenol |

InChI |

InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-4-2-1-3-5(6)18/h1-4,18H |

InChI Key |

QMVZPHXBSXJWRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of 2 Pentachlorophenoxy Phenol and Its Analogues

Chemical Synthesis Methodologies for Aryloxy Phenols

The synthesis of the diaryl ether linkage, a key structural feature of 2-(pentachlorophenoxy)phenol (B14428971), is achieved through several established and modern chemical reactions.

Cross-coupling reactions are fundamental for forming the carbon-oxygen (C-O) bond that defines diaryl ethers.

The Ullmann condensation , a classic method, traditionally involves the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at high temperatures. nih.govscispace.comwikipedia.org This method, while foundational, often requires harsh conditions, such as temperatures exceeding 210°C and the use of high-boiling polar solvents. nih.govwikipedia.org Modern variations of the Ullmann reaction have been developed to proceed under milder conditions using catalytic amounts of copper. nih.govencyclopedia.pub

Palladium-catalyzed approaches have emerged as powerful alternatives to copper-mediated reactions. researchgate.net These methods often exhibit greater functional group tolerance and operate under significantly milder conditions. Early palladium-based systems required temperatures over 100°C. nih.gov However, recent advancements have led to the development of highly active catalysts. The use of sterically hindered, electron-rich biarylphosphine ligands has enabled these reactions to proceed with a wider range of substrates. nih.gov Further innovation has produced catalytic systems that facilitate C-O cross-coupling at room temperature for some substrates, employing new bulky biarylphosphine ligands in combination with more reactive palladium sources. nih.govacs.org Another effective class of catalysts for this transformation is based on palladium and N-heterocyclic carbenes (NHCs), which provide a robust and efficient system for synthesizing diaryl ethers from aryl chlorides and phenols. thieme-connect.comorganic-chemistry.org

| Reaction Type | Catalyst | Typical Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Traditional Ullmann Condensation | Stoichiometric Copper (Cu) | High temperatures (>200°C), polar solvents nih.govwikipedia.org | Well-established, effective for certain substrates scispace.com | Harsh conditions, limited substrate scope nih.gov |

| Modern Ullmann-type Reactions | Catalytic Copper (Cu) | Milder temperatures (90-140°C) nih.gov | Improved conditions over traditional method | Can still require high temperatures |

| Palladium-Catalyzed (Phosphine Ligands) | Palladium (Pd) with phosphine (B1218219) ligands | 60-100°C, some at room temperature nih.govacs.org | Mild conditions, broad substrate scope, high yields nih.govacs.org | Ligands can be air-sensitive and costly organic-chemistry.org |

| Palladium-Catalyzed (NHC Ligands) | Palladium (Pd) with N-heterocyclic carbene (NHC) ligands | ~100°C thieme-connect.comorganic-chemistry.org | High efficiency, avoids phosphine ligands organic-chemistry.org | Requires specific NHC precursor synthesis thieme-connect.com |

Nucleophilic aromatic substitution (SNAr) provides another primary route to phenoxyphenol structures. In this mechanism, a phenoxide acts as a nucleophile, attacking an aryl halide and replacing the halide. nih.govlibretexts.org

The success of a standard SNAr reaction is highly dependent on the electronic properties of the aryl halide. The reaction is generally slow unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving group. libretexts.org This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org

For aryl halides lacking these activating groups, SNAr requires very harsh conditions with strongly basic nucleophiles. libretexts.org However, novel strategies are being developed to overcome this limitation. One such approach utilizes a transient radical as an exceptionally powerful electron-withdrawing group to activate otherwise inert aryl halides for SNAr under milder conditions. osti.gov The reaction between an aryl halide and a dihydroxybenzene, such as resorcinol, can be catalyzed by transition metals like copper or palladium to facilitate the substitution and form aryloxy phenols. nih.gov

The synthesis of the highly substituted phenol precursors required for producing complex phenoxyphenols like this compound is a significant chemical challenge. oregonstate.edu Classical methods such as Friedel-Crafts alkylations often suffer from a lack of regiochemical control, leading to mixtures of products. oregonstate.edu

Modern synthetic chemistry offers more precise strategies. These include:

Directed C-H Functionalization : This approach uses a directing group on the phenol to guide a metal catalyst (commonly palladium) to a specific C-H bond, typically at the ortho position, allowing for selective installation of substituents. oregonstate.eduacs.orgrsc.org

Ring-Forming Reactions : Instead of modifying an existing phenol ring, these strategies construct the substituted ring from acyclic precursors. Methods like benzannulation and cycloaddition cascades (e.g., Diels-Alder reactions) offer excellent control over the final substitution pattern. oregonstate.eduresearchgate.net A recently developed one-step method reacts hydroxypyrones with nitroalkenes to yield highly substituted, and even penta-substituted, phenols with complete regiochemical control. oregonstate.edu

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Directed C-H Functionalization | A directing group guides a catalyst to functionalize a specific C-H bond on the aromatic ring. | Excellent for achieving ortho-substitution. Often uses palladium catalysis. | oregonstate.eduacs.org |

| Benzannulation | Construction of the aromatic ring from acyclic or non-aromatic precursors. | Provides high regiocontrol, useful for highly substituted phenols. | oregonstate.eduresearchgate.net |

| Hydroxypyrone/Nitroalkene Reaction | A one-step cycloaddition cascade to form the phenol ring. | Allows for synthesis of tetra- and penta-substituted phenols with programmable regiochemistry. | oregonstate.edu |

Environmental and Industrial Formation Mechanisms

Beyond direct synthesis, this compound and its analogues are known to form unintentionally in industrial settings and through environmental transformations.

Polychlorinated phenoxyphenols (PCPPs), the class of compounds to which this compound belongs, are well-documented byproducts in the manufacture of chlorophenols. cdc.gov Their formation is particularly associated with the production of technical-grade pentachlorophenol (B1679276) (PCP), a heavy-duty wood preservative. cdc.govepa.gov

Commercial PCP is a complex mixture, typically containing about 86-90% pentachlorophenol, with the remainder consisting of impurities formed during the manufacturing process. cdc.govnih.gov These impurities include other lower-chlorinated phenols, hexachlorobenzene, and trace amounts of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). cdc.govepa.govnih.gov Polychlorinated phenoxyphenols can be present at levels of up to several percent. cdc.gov

One specific PCPP isomer, 3,4,5,6-tetrachloro-2-(pentachlorophenoxy)phenol, has been identified as a major contaminant in technical PCP. nih.govresearchgate.net This compound is often referred to as a "predioxin" because it can readily undergo ring closure to form octachlorodibenzo-p-dioxin (B131699) (OCDD), a persistent environmental pollutant. nih.gov The formation of these phenoxyphenol impurities is believed to occur via the condensation of two chlorophenol molecules during the high-temperature production process. researchgate.net

Phenoxyphenols can also be formed in the environment through the transformation of other pollutants. Research has shown that the photochemical degradation of certain PCDDs in aqueous solutions under UV light can produce chlorinated phenoxyphenols, although this appears to be a minor transformation pathway. nih.gov

Another potential route involves the dimerization of phenoxyl radicals. For instance, the phototransformation of phenol in the presence of a sensitizer (B1316253) can generate phenoxyl radicals, which then couple to form phenoxyphenols and dihydroxybiphenyls. nih.gov This suggests a "bottom-up" environmental formation pathway where simpler phenolic compounds build up into more complex structures like phenoxyphenols. nih.gov Additionally, the burning of materials treated with PCP, such as preserved wood, can lead to the formation of PCDDs and PCDFs, with phenoxyphenols acting as potential intermediates in these thermal processes. ospar.org

Environmental Transformation Pathways Leading to Phenoxyphenol Structures

Oxidative Coupling of Pentachlorophenoxy Radicals

The oxidative coupling of phenolic compounds is a fundamental reaction that can lead to the formation of C-C or C-O bonds between the reacting molecules. wikipedia.org In the context of this compound, the key mechanistic step involves the generation of pentachlorophenoxy radicals. These radicals can be formed through the oxidation of pentachlorophenol (PCP).

The process is initiated by the oxidation of a phenol to a phenoxy radical through either electron transfer or hydrogen atom abstraction. wikipedia.org This reactive intermediate is not typically long-lived and can then participate in several downstream reactions. wikipedia.org The formation of polychlorinated 2-phenoxyphenols occurs when a pentachlorophenoxy radical couples with another chlorinated phenol molecule. researchgate.net This condensation reaction is a key pathway for the formation of dioxin precursors, with 2-phenoxyphenols being identified as such. nih.govnih.gov

The reaction is influenced by several factors, including the presence of oxygen and the reaction temperature. For instance, in gas-phase reactions, chlorophenols react in the presence of oxygen at temperatures above 340°C to form not only polychlorinated dibenzo-p-dioxins (PCDDs) but also polychlorinated dibenzofurans (PCDFs). nih.gov The initial step is the formation of phenoxy radicals, which is confirmed by the dependency of the reaction on oxygen. nih.gov In an inert atmosphere, such as argon, the dimerization of chlorophenols is not observed at 420°C. nih.gov

The substitution pattern of the chlorophenols and the concentration of oxygen also play a significant role in determining the products formed. nih.gov The coupling can occur at different positions on the phenol radical, depending on the catalyst and the radical character at various positions. nih.gov Research has shown that two major products of PCP oxidation by manganese dioxide are dimeric compounds formed by the coupling of pentachlorophenoxy radicals. researchgate.net

Table 1: Factors Influencing Oxidative Coupling of Phenols

| Factor | Influence on Reaction | References |

| Presence of Oxygen | Essential for the formation of phenoxy radicals from chlorophenols in gas-phase reactions. | nih.gov |

| Temperature | Reactions typically occur at elevated temperatures, for example, above 340°C for gas-phase reactions of chlorophenols. | nih.gov |

| Catalyst | Transition metal complexes (e.g., V, Cr, Mn, Cu, Fe) can catalyze the oxidative coupling. | wikipedia.org |

| Substitution Pattern | The position and number of chlorine atoms on the phenol ring affect the reaction pathway and product distribution. | nih.gov |

| Reactant Concentration | High concentrations of chlorinated phenoxy radicals can lead to the formation of various polychlorinated products. | researchgate.net |

Electrochemical Oxidation Mechanisms Yielding Phenoxyphenol Byproducts

Electrochemical oxidation represents another significant pathway for the formation of phenoxyphenol byproducts from chlorinated phenols. This method is often employed for the degradation of persistent organic pollutants like pentachlorophenol (PCP). During the electrochemical treatment of aqueous solutions containing PCP, a series of oxidation byproducts can be generated, including polychlorinated phenoxyphenols. nih.gov

The mechanism of electrochemical oxidation of PCP often involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of the anode material, such as tin dioxide (SnO2). researchgate.net These hydroxyl radicals are powerful oxidizing agents that can attack the PCP molecule. The degradation of PCP through this process can lead to the formation of various intermediates before complete mineralization to CO2. researchgate.net

Studies on the electrochemical oxidation of triclosan (B1682465), a compound structurally similar to polychlorinated phenoxyphenols, have shown that under oxidizing conditions, it can cyclize to form toxic byproducts like polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans. researchgate.net The formation of these toxic compounds is often preceded by the formation of phenoxyphenol intermediates. The mechanism is believed to involve the action of hydroxyl radicals on the triclosan molecule through H-abstraction in aqueous solutions. researchgate.net

The efficiency and the types of byproducts formed during electrochemical oxidation are dependent on several factors, including the anode material, current density, and the composition of the electrolyte. researchgate.netgoogle.com For instance, the electrochemical oxidation of PCP on a Ti/SnO2 anode has been shown to depend on the applied current density, with higher densities leading to a more rapid removal of PCP. researchgate.net However, mass transfer limitations can lower the current efficiency at higher current densities. researchgate.net The presence of other ions in the solution, such as iron, can also affect the efficiency of the process. google.com

Table 2: Byproducts of Electrochemical Oxidation of Pentachlorophenol

| Anode Material | Byproduct(s) | Experimental Conditions | Reference |

| Ti/SnO2 | Mineralized to CO2, other oxidation byproducts | 20 mg L–1 PCP in 0.1 M NaOH, 25 °C, current densities of 10, 30, and 50 mA cm–2 | researchgate.net |

| Not Specified | Polychlorinated phenoxyphenols (PCPPs) | Chlorination of phenols in water | nih.gov |

Microbial Biotransformations Producing Phenoxyphenol Analogues

Microbial biotransformation is a key process in the environmental fate of pentachlorophenol (PCP) and can lead to the formation of various metabolites, including phenoxyphenol analogues. Several bacterial strains have been identified that can degrade PCP under both aerobic and anaerobic conditions. mdpi.comnih.gov

Under anaerobic conditions, the degradation of PCP often proceeds through a series of reductive dechlorination steps. For example, the bacterium Desulfitobacterium frappieri PCP-1 can dechlorinate PCP to 3-chlorophenol (B135607) (3-CP) through the formation of 2,3,4,5-tetrachlorophenol (B165442) and 3,4,5-trichlorophenol. nih.gov While this specific pathway does not directly produce phenoxyphenols, the microbial consortia involved in PCP degradation are complex, and different strains may have different metabolic capabilities. nih.gov The accumulation of partially dechlorinated intermediates is a common feature of these biotransformations. nih.gov

In some cases, microbial processes can inadvertently lead to the formation of more complex molecules. For instance, the production process of PCP can generate polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans as micropollutants. mdpi.comnih.gov While not a direct microbial transformation of PCP to a phenoxyphenol, this highlights that complex chlorinated aromatic compounds are associated with PCP and its biological and industrial processing.

The enzymatic systems of microorganisms, such as cytochrome P450 monooxygenases, are known to be involved in the metabolism of a wide range of xenobiotics, including phenolic compounds. dtu.dk These enzymes can catalyze oxidative coupling reactions of phenols, which could potentially lead to the formation of phenoxyphenol structures. dtu.dk The mechanism of phenol coupling catalyzed by cytochromes P450 is a subject of ongoing research. dtu.dk

Table 3: Microbial Strains Involved in Pentachlorophenol Biotransformation

| Microbial Strain/Consortium | Condition | Transformation Products | Reference |

| Desulfitobacterium frappieri PCP-1 | Anaerobic | 2,3,4,5-tetrachlorophenol, 3,4,5-trichlorophenol, 3-chlorophenol | nih.gov |

| Mycobacterium chlorophenolicum PCP-1 | Aerobic | Tetrachlorohydroquinone (TCHQ) | mdpi.com |

| Mycobacterium fortuitum CG-2 | Aerobic | Tetrachlorohydroquinone (TCHQ) | mdpi.com |

| Indigenous PCP-degrading consortium | Anaerobic | Trichlorophenol (3,4,5-CP) | nih.gov |

Environmental Chemistry and Geochemical Fate of Phenoxyphenol Compounds

Environmental Distribution and Occurrence in Various Matrices

The distribution of 2-(Pentachlorophenoxy)phenol (B14428971) in the environment is not well-documented in publicly available scientific literature. However, studies on the broader class of polychlorinated phenoxyphenols (PCPPs) provide some insight into their environmental occurrence.

Detection in Soil and Sediment Compartments

Research has confirmed the presence of polychlorinated phenoxyphenols (PCPPs) in soil and sediment, particularly in areas associated with the use of chlorophenol-based products. Studies conducted at wood preservative facilities in Finland revealed a significant accumulation of PCPPs in the surrounding soil. publications.gc.ca

A study investigating the sources of octachlorodibenzo-p-dioxin (B131699) (OCDD) in soil and sediment detected the PCPP isomer 3,4,5,6-tetrachloro-2-(2,3,4,5,6-pentachlorophenoxy)phenol (nonaC2PP) in two pentachlorophenol (B1679276) (PCP) formulations and in five environmental samples from Australia and Hawaii. nih.gov This particular compound is considered a "predioxin" as it can readily undergo ring closure to form OCDD under various environmental conditions. nih.gov The presence of such precursors in pesticide formulations and their subsequent detection in environmental matrices indicate a pathway for the formation of dioxins from pesticide impurities. nih.gov

Table 1: Concentration of Polychlorinated Phenoxyphenols (PCPPs) in Soil at Wood Preservative Facilities in Finland

| Matrix | Compound Class | Concentration Range (mg/kg dry weight) | Reference |

| Soil | Polychlorinated phenoxyphenols (PCPPs) | 1-50 | publications.gc.ca |

Presence in Aqueous and Atmospheric Phases

Transport Phenomena within Environmental Systems

Detailed research findings on the specific transport phenomena for this compound, including adsorption, desorption, leaching, mobility, and volatilization, are limited in the available literature. The environmental fate and transport of the broader category of chlorophenols are known to be influenced by factors such as pH, which affects their solubility and mobility in soil. nih.gov However, specific quantitative data for this compound are not provided in the search results.

Adsorption and Desorption Processes in Soil and Sediment Matrices

There is a lack of specific studies on the adsorption and desorption of this compound in soil and sediment matrices. General principles suggest that due to its chlorinated nature, it may have a tendency to adsorb to organic matter in soil and sediment. ontosight.ai Studies on polychlorinated biphenyls (PCBs), another class of chlorinated organic compounds, show that they readily adsorb to organic materials in soils and sediments, with the degree of adsorption increasing with chlorine content. toxoer.com However, direct experimental data for this compound is not available.

Leaching and Mobility in Aquatic Environments

The mobility of this compound in aquatic environments has not been extensively studied. However, research on PCPPs at contaminated sites in Finland indicated that, unlike the more mobile chlorophenols, PCPPs had not penetrated deep into the soil. publications.gc.caresearchgate.net This suggests that PCPPs, and likely this compound, exhibit low mobility in soil, which would limit their potential for leaching into groundwater. publications.gc.ca In contrast, chlorophenols themselves can be mobile in soil, with their mobility increasing under neutral to alkaline conditions. nih.gov

Volatilization from Environmental Surfaces

Specific data on the volatilization of this compound from environmental surfaces could not be found in the reviewed literature. For the general class of chlorophenols, volatilization is a recognized environmental transport pathway, with mono- and dichlorophenols being the most volatile. nih.gov The tendency of a chemical to volatilize is influenced by its vapor pressure and its partitioning behavior between air, water, and soil. Without specific physicochemical data for this compound, its potential for volatilization remains unquantified.

Advanced Analytical Methodologies for Characterization and Quantification of 2 Pentachlorophenoxy Phenol

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 2-(Pentachlorophenoxy)phenol (B14428971), providing the necessary separation from complex sample matrices and potential isomers.

Gas chromatography (GC) is a well-established technique for the analysis of semi-volatile organic compounds like this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detection (FID): While FID is a universal detector for organic compounds, its sensitivity for highly chlorinated compounds like this compound may be limited compared to more specific detectors. It is generally used when the concentrations of the analyte are expected to be high. nih.gov

Electron Capture Detection (ECD): The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of this compound. The presence of five chlorine atoms in the pentachlorophenoxy group significantly enhances the compound's electron-capturing ability, leading to low detection limits. nih.gov GC-ECD has been widely used for the analysis of various chlorophenols in environmental and biological samples. nih.gov

For effective GC analysis, derivatization is often necessary to increase the volatility and improve the chromatographic peak shape of the phenolic hydroxyl group. epa.gov Common derivatization techniques include acetylation and silylation. nemi.govnih.gov

Table 1: Comparison of GC Detectors for the Analysis of Halogenated Phenolic Compounds (Note: This table is based on general principles and data for related compounds due to the limited specific data for this compound)

| Detector | Principle of Operation | Selectivity | Sensitivity for Halogenated Compounds | Common Applications for Chlorinated Phenols |

| Flame Ionization Detector (FID) | Measures the ions produced during the combustion of organic compounds in a hydrogen flame. | Low (responds to most organic compounds) | Moderate | Analysis of less complex samples with higher concentrations. |

| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by the capture of electrons by electronegative compounds. | High (selective for halogenated compounds, nitro groups, etc.) | High to Very High | Trace analysis of pesticides and other halogenated pollutants in environmental samples. |

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for compounds that are thermally labile or require derivatization for GC analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy Detection: this compound contains aromatic rings, which exhibit strong absorbance in the UV region of the electromagnetic spectrum. This property allows for its detection and quantification using a UV-Vis detector. The selection of an appropriate wavelength is crucial for maximizing sensitivity and minimizing interferences from other compounds in the sample matrix. For many chlorophenols, wavelengths in the range of 280-300 nm are often used. nih.gov

Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., methanol-water or acetonitrile-water), is the most common mode of separation for phenolic compounds. nih.gov

Mass Spectrometry (MS) for Molecular Identification and Quantitative Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is a powerful tool for the unambiguous identification and precise quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the excellent separation capabilities of GC with the highly specific and sensitive detection of MS. For this compound, GC-MS analysis would typically involve electron ionization (EI), which generates a characteristic mass spectrum that can be used as a fingerprint for identification. thermofisher.com Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for trace-level analysis in complex environmental matrices like soil, water, and biota. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is increasingly being used for the analysis of polar and semi-polar contaminants. For this compound, LC coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice. nih.gov Electrospray ionization (ESI) in negative ion mode is particularly effective for phenolic compounds, as the acidic proton can be easily lost to form a [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity, minimizing matrix effects and allowing for very low detection limits. nih.gov

The mass spectrum of this compound under electron ionization would be expected to provide significant structural information through its fragmentation pattern. While a specific, publicly available mass spectrum for this compound is not readily found, the fragmentation can be predicted based on the known behavior of related compounds.

The molecular ion peak would be expected, and its isotopic pattern would be characteristic of a molecule containing five chlorine atoms. Key fragmentation pathways would likely involve:

Cleavage of the ether bond: This would lead to the formation of ions corresponding to the pentachlorophenoxy radical cation and the phenol (B47542) radical cation, or their respective fragments.

Loss of chlorine atoms: Stepwise loss of chlorine atoms from the aromatic rings is a common fragmentation pathway for polychlorinated compounds.

Loss of CO: A characteristic fragmentation of phenols involves the loss of a neutral carbon monoxide molecule. libretexts.org

The precise fragmentation pattern, including the relative abundances of the fragment ions, would be unique to this compound and could be used to differentiate it from its isomers. For example, isomers with different chlorine substitution patterns on the two aromatic rings would likely produce different fragment ions or the same fragment ions in different relative abundances, allowing for their distinction.

Table 2: Predicted Key Mass Fragments for this compound (based on theoretical fragmentation)

| Fragment Ion | Proposed Structure/Origin | Significance for Structural Confirmation |

| [M]⁺ | Molecular ion | Confirms the molecular weight of the compound. The isotopic pattern will be indicative of five chlorine atoms. |

| [M - Cl]⁺ | Loss of a chlorine atom | A common fragmentation pathway for chlorinated aromatic compounds. |

| [C₆Cl₅O]⁺ | Pentachlorophenoxy ion | Results from the cleavage of the ether linkage. |

| [C₆H₅O]⁺ | Phenoxy ion | Also results from the cleavage of the ether linkage. |

| [M - CO]⁺ | Loss of carbon monoxide | A characteristic fragmentation of the phenolic moiety. |

Sample Preparation and Derivatization Strategies for Enhanced Detectability

Effective sample preparation is crucial for the successful analysis of this compound, as it is often present at trace levels in complex environmental matrices. The primary goals of sample preparation are to extract the analyte from the sample, concentrate it, and remove interfering substances.

Extraction Techniques:

Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): A more modern and efficient technique where the analyte is adsorbed onto a solid sorbent, and interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent. nih.gov SPE is widely used for the extraction of phenolic compounds from water samples. nih.gov

Derivatization: As mentioned previously, derivatization is often employed to improve the chromatographic behavior and detectability of this compound, especially for GC-based methods. Common derivatization reactions for phenols include:

Acetylation: Reaction with acetic anhydride (B1165640) to form the corresponding acetate (B1210297) ester. nemi.gov

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to form a trimethylsilyl (B98337) or tert-butyldimethylsilyl ether, respectively. nih.govresearchgate.net These derivatives are more volatile and less polar, leading to improved peak shapes and sensitivity in GC analysis. nih.govphenomenex.com

The choice of the specific sample preparation and derivatization strategy depends on the nature of the sample matrix, the required detection limits, and the analytical instrumentation available.

Extraction and Pre-concentration Techniques from Complex Matrices (e.g., Solvent Extraction, Solid-Phase Adsorption)

The initial and critical step in the analysis of this compound from intricate matrices such as soil, sediment, or water involves its isolation and concentration. The choice of technique is dictated by the sample type, the concentration of the analyte, and the required detection limits.

Solvent Extraction , also known as liquid-liquid extraction (LLE), is a conventional and widely used method. mdpi.com This technique partitions the target analyte between two immiscible liquid phases. For phenolic compounds, the sample is typically acidified to ensure the analytes are in their non-ionized form, which increases their solubility in organic solvents. mdpi.com A variety of organic solvents can be employed, with the selection depending on the polarity of the target compound. researchgate.net For instance, dichloromethane (B109758) has been utilized for the extraction of halogenated phenols from water and sediment samples. nih.gov While effective, LLE can be time-consuming and often requires large volumes of potentially hazardous organic solvents. mdpi.comresearchgate.net

Solid-Phase Extraction (SPE) has emerged as a preferred alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation. researchgate.netnih.gov SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components are washed away. Subsequently, a small volume of a strong organic solvent is used to elute the analyte for analysis. nih.gov For phenolic compounds, polymeric sorbents, such as those based on styrene-divinylbenzene, are commonly used due to their high retention capacity for polar compounds. tesisenred.net The efficiency of SPE is influenced by factors like the type of sorbent, sample pH, and the choice of elution solvent.

Solid-Phase Microextraction (SPME) is another valuable technique, particularly for trace-level analysis. mdpi.com SPME is a solvent-free method where a fused-silica fiber coated with a polymeric stationary phase is exposed to a sample. mdpi.com The analytes adsorb onto the fiber and are then thermally desorbed directly into the injector of a gas chromatograph. mdpi.comnih.gov This method integrates extraction, concentration, and sample introduction into a single step.

Table 1: Comparison of Extraction Techniques for Phenolic Compounds

| Feature | Solvent Extraction (LLE) | Solid-Phase Extraction (SPE) | Solid-Phase Microextraction (SPME) |

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent | Adsorption onto a coated fiber |

| Solvent Usage | High | Low to Moderate | None |

| Speed | Slow, time-consuming | Faster than LLE, can be automated | Relatively fast |

| Enrichment Factor | Moderate | High | High |

| Primary Application | Extraction from liquid samples | Extraction and clean-up from liquid samples | Trace analysis in liquid or gas phase |

Chemical Derivatization for Chromatographic Enhancement (e.g., Methylation, Pentafluorobenzyl Bromide derivatization)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like phenols can be challenging due to their low volatility and tendency to produce broad, tailing peaks. Chemical derivatization is employed to overcome these limitations by converting the polar hydroxyl group of the phenol into a less polar, more volatile functional group, thereby improving chromatographic performance and detection sensitivity. epa.govdioxin20xx.org

Methylation is a derivatization process that converts phenolic hydroxyl groups into methyl ethers (anisoles). epa.gov This can be achieved using various reagents. For example, diazomethane (B1218177) can be used, though it is a hazardous reagent. epa.gov An alternative involves reaction with trimethyl phosphate (B84403) in the absence of a protic solvent. google.com Another approach uses trimethylsilyldiazomethane (B103560) (TMS-DM) in the presence of methanol (B129727) to methylate thiol groups, a principle that can be adapted for phenols. nih.gov The resulting methylated derivatives are more volatile and less polar, leading to improved peak shape and resolution in GC analysis. scispace.comnih.gov

Pentafluorobenzyl Bromide (PFBBr) Derivatization is a highly effective method for enhancing the detectability of phenols using gas chromatography, especially when coupled with an electron capture detector (ECD) or mass spectrometry in negative chemical ionization mode (NCI-MS). nih.govepa.govnih.gov PFBBr reacts with the phenolic group to form a pentafluorobenzyl ether. epa.gov These derivatives are strongly electron-capturing due to the presence of the five fluorine atoms, which significantly increases the sensitivity of the analysis. nih.govebi.ac.uk The reaction is typically performed in an alkaline solution. dphen1.com This derivatization technique allows for the quantification of phenols at trace levels in various environmental samples, including air, water, and sediment. nih.gov

Table 2: Derivatization Methods for Phenolic Compound Analysis

| Method | Reagent Example | Derivative Formed | Key Advantage |

| Methylation | Diazomethane, Trimethylsilyldiazomethane (TMS-DM) | Methyl ether (Anisole) | Increases volatility and improves peak shape for GC-FID analysis. epa.gov |

| Pentafluorobenzylation | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ether | Creates a highly electron-capturing derivative, significantly enhancing sensitivity for GC-ECD or GC-NCI-MS analysis. nih.govnih.gov |

Molecular Biology Techniques for Assessing Biodegradation Potential (e.g., Quantitative Polymerase Chain Reaction for Marker Genes)

Assessing the potential for microbial degradation of this compound in the environment is key to understanding its persistence and fate. Molecular biology techniques offer powerful tools to detect and quantify the microorganisms and the specific genes responsible for the breakdown of related chlorinated phenolic compounds.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the abundance of specific DNA sequences in a sample. microbe.com In the context of biodegradation, qPCR can be used to quantify "marker genes" that encode the key enzymes involved in the degradation pathways of pollutants. For compounds structurally similar to this compound, such as pentachlorophenol (B1679276) (PCP), the degradation pathways and the responsible genes have been well-studied in bacteria like Sphingobium chlorophenolicum. nih.gov

The aerobic degradation of PCP is initiated by the enzyme PCP 4-monooxygenase, which is encoded by the pcpB gene. microbe.comnih.gov This is followed by further dehalogenation and ring cleavage steps catalyzed by enzymes encoded by genes such as pcpC and pcpA. nih.gov The expression of these degradation genes is often controlled by regulatory genes, like pcpR. nih.gov

By designing specific primers and probes that target these marker genes (pcpB, pcpA, etc.), qPCR can be used to determine the number of copies of these genes in an environmental sample (e.g., soil or water). A higher abundance of these genes suggests a greater potential for the microbial community to degrade PCP and, by extension, other structurally similar chlorophenols. microbe.com This molecular approach provides a direct measure of the genetic potential for biodegradation, complementing traditional chemical analysis of the pollutant's concentration over time.

Table 3: Key Marker Genes for Pentachlorophenol (PCP) Biodegradation

| Gene | Encoded Enzyme | Function in Degradation Pathway | Reference |

| pcpB | PCP 4-monooxygenase | Initial oxidation of PCP to tetrachlorohydroquinone | microbe.comnih.gov |

| pcpC | TeCH reductive dehalogenase | Reductive dechlorination of tetrachlorohydroquinone | nih.gov |

| pcpA | DiCH 1,2-dioxygenase | Cleavage of the aromatic ring | nih.gov |

| pcpR | LysR-type regulator | Regulates the expression of other pcp genes | nih.gov |

Ecotoxicological Mechanisms and Environmental Impact of Phenoxyphenol Compounds on Non Human Biota

Impact on Aquatic Organisms and Ecosystems (e.g., Bioaccumulation in Fish)

There is no specific information available in the reviewed scientific literature concerning the impact of 2-(Pentachlorophenoxy)phenol (B14428971) on aquatic organisms. Consequently, data on its potential for bioaccumulation in fish, its acute and chronic toxicity to various aquatic species, and its broader effects on aquatic ecosystem structure and function are unknown.

Effects on Terrestrial Ecosystems (e.g., Soil Microorganisms, Plant Communities)

Similarly, there is a lack of research on the effects of this compound on terrestrial ecosystems. The impact of this compound on the health and diversity of soil microorganisms, which are crucial for nutrient cycling, is uncharacterized. Furthermore, its potential phytotoxicity and effects on plant communities have not been documented.

Toxicity to Fungal and Bacterial Communities

No studies were identified that specifically investigate the toxicity of this compound to fungal and bacterial communities. Understanding these interactions is vital for assessing the compound's potential to disrupt microbial processes essential for environmental health.

Bioavailability of Chlorinated Phenoxyphenols from Contaminated Environmental Media (non-human exposure)

There is no available information regarding the bioavailability of this compound from various environmental media such as soil, sediment, or water to non-human biota. This data is essential for understanding the potential for exposure and subsequent toxic effects in wildlife.

Computational Chemistry and Theoretical Modeling of 2 Pentachlorophenoxy Phenol

Conclusion and Future Research Trajectories

Synthesis of Key Research Findings on 2-(Pentachlorophenoxy)phenol (B14428971) and Analogues

Research specifically on this compound is exceptionally limited in publicly available scientific literature. Consequently, a comprehensive understanding of this compound must be synthesized from data on its structural analogues, such as other polychlorinated phenoxy phenols (PCPPs), pentachlorophenol (B1679276) (PCP), and related phenol (B47542) derivatives. wikipedia.org

Chemical Structure and Properties: this compound belongs to the class of polychlorinated phenoxy phenols (PCPPs). wikipedia.org Its structure, featuring a pentachlorinated phenyl ring linked via an ether bond to a phenol ring, suggests it is a solid at room temperature with low water solubility and high lipophilicity, similar to other highly chlorinated organic compounds. These properties indicate a potential for bioaccumulation in fatty tissues of organisms and persistence in the environment.

Synthesis: The synthesis of phenoxyphenols can be achieved through various methods, including the Ullmann condensation, which involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. For this compound, this would likely involve the reaction of pentachlorophenol with 2-chlorophenol (B165306) or vice versa. Another approach involves the diazotization of corresponding amines followed by hydrolysis. google.com For instance, the synthesis of 4-phenoxyphenol (B1666991) has been achieved by reacting potassium hydroxide, phenol, and toluene, followed by the addition of p-chlorophenol. google.com It is plausible that similar methodologies could be adapted for the synthesis of this compound.

Environmental Fate and Transport: Analogous compounds like polychlorinated biphenyls (PCBs) and other chlorinated phenols are known for their environmental persistence. wikipedia.orgin.gov They are resistant to biodegradation and can be transported over long distances in the atmosphere. in.govnih.gov Due to their low water solubility and high affinity for organic matter, these compounds tend to adsorb to soil and sediment particles. researchgate.net The degradation of such compounds in the environment is slow and can occur through photolysis or microbial action under specific conditions. noaa.gov For example, the degradation of alkylphenol ethoxylates in wastewater treatment or the environment can generate more persistent metabolites. nih.gov

Toxicology: While no specific toxicological data for this compound are available, information on related compounds suggests potential for adverse health effects. Chlorophenols are known to be toxic, and their effects can include histopathological changes, genotoxicity, mutagenicity, and carcinogenicity. researchgate.netnih.gov Pentachlorophenol, a closely related compound, is a powerful uncoupler of oxidative phosphorylation and is considered a probable human carcinogen. nih.gov The toxicity of polychlorinated compounds often depends on the number and position of chlorine atoms. toxicdocs.org

Analytical Methods: The analysis of phenolic compounds in various environmental and biological matrices typically involves extraction followed by chromatographic techniques. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are standard methods for the detection and quantification of these compounds. nih.govresearchgate.netntu.edu.tw Derivatization is sometimes employed to improve the volatility and detectability of phenols in GC analysis. epa.gov

Interactive Data Table: Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Characteristics |

| This compound | C12H5Cl5O2 | 358.42 | ~6.0 | Highly chlorinated, likely persistent and bioaccumulative. |

| Pentachlorophenol (PCP) | C6HCl5O | 266.34 | 5.12 | A known persistent organic pollutant and probable human carcinogen. |

| 4-Phenoxyphenol | C12H10O2 | 186.21 | 3.1 | An important industrial intermediate. guidechem.comnih.gov |

| Triclosan (B1682465) | C12H7Cl3O2 | 289.54 | 4.8 | A well-known antimicrobial agent and a polychlorinated phenoxy phenol. wikipedia.org |

Identification of Knowledge Gaps and Prioritized Research Needs

The most significant knowledge gap is the near-complete absence of empirical data for this compound. While inferences can be drawn from its analogues, dedicated research is necessary to understand its specific properties and potential risks.

Prioritized Research Needs:

Chemical Characterization: Fundamental physicochemical properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow) need to be experimentally determined.

Synthesis and Purification: Development and optimization of a reliable synthetic route to produce high-purity this compound for use in further studies.

Toxicological Assessment: A comprehensive toxicological profile is needed. This should include studies on its acute and chronic toxicity, mutagenicity, carcinogenicity, and endocrine-disrupting potential.

Environmental Fate and Behavior: Research into its persistence, bioaccumulation, and transformation in various environmental compartments (soil, water, air) is crucial. This includes studies on its biodegradation and photodegradation pathways.

Analytical Method Development: The development of sensitive and selective analytical methods for the detection and quantification of this compound in environmental and biological samples is a prerequisite for monitoring its presence and exposure levels.

Emerging Research Directions in Phenoxyphenol Chemistry and Environmental Science

The field of phenoxyphenol chemistry and its intersection with environmental science is continually evolving. Several emerging research directions are noteworthy:

Green Synthesis Methods: There is a growing interest in developing more environmentally friendly synthetic methods for phenoxyphenols. This includes the use of greener solvents, catalysts, and more energy-efficient reaction conditions to minimize the generation of hazardous byproducts.

Advanced Oxidation Processes for Degradation: Research is focusing on advanced oxidation processes (AOPs), such as photocatalysis and Fenton-like reactions, for the efficient degradation of persistent phenoxyphenols in water and soil.

Structure-Toxicity Relationship Studies: Computational and experimental studies are being employed to better understand the relationship between the chemical structure of phenoxyphenols (e.g., the number and position of halogen substituents) and their toxicological effects. This can aid in the design of safer alternative compounds.

Metabolomics and Biomarker Discovery: Advanced analytical techniques are being used to identify metabolites of phenoxyphenols in organisms. This can provide insights into their mechanisms of toxicity and help in the discovery of biomarkers for exposure assessment.

Assessment of "Regrettable Substitutions": As certain hazardous chemicals like bisphenol A (BPA) are phased out, there is a need for thorough investigation of their replacements, which may include other bisphenols or related compounds, to avoid "regrettable substitutions" where the alternative is equally or more harmful. nih.gov

Q & A

Q. Table 1: Key Analytical Parameters

| Parameter | GC-MS | HPLC-UV | ¹³C NMR |

|---|---|---|---|

| Detection Limit | 0.1 ppb | 1 ppb | N/A |

| Precision (RSD) | <5% | <8% | <2% (chemical shift) |

| Applicable Matrix | Soil, water | Biological fluids | Solid residues |

(Basic) How can researchers synthesize this compound with high purity?

Synthesize via nucleophilic aromatic substitution : react pentachlorophenol with a phenol derivative under alkaline conditions (e.g., K₂CO₃ in DMF). Purify using recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Monitor reaction progress via thin-layer chromatography (TLC) . Avoid contamination with polychlorinated dibenzodioxins (PCDDs) by maintaining temperatures <150°C, as thermolysis above this threshold generates toxic byproducts .

(Advanced) How should researchers address contradictory toxicity data in occupational exposure studies?

Contradictions often arise from co-exposure to preservatives (e.g., tetrachlorophenols) or matrix interference . Mitigate this by:

- Conducting confounder-adjusted regression analyses to isolate this compound-specific effects .

- Validating biomarkers of exposure (e.g., urinary pentachlorophenol metabolites) using isotope dilution mass spectrometry to improve specificity .

- Cross-referencing with controlled animal studies that exclude co-pollutants (see Table C-1 in for study design criteria) .

(Advanced) What enzymatic pathways degrade this compound, and how can they be optimized?

Horseradish peroxidase (HRP) catalyzes oxidation via radical coupling, producing 2,3,4,5,6-pentachloro-4-pentachlorophenoxy-2,5-cyclohexadienone (PPCHD) . Optimize by:

- Adjusting pH to 4–7 to maximize enzyme activity .

- Adding redox mediators (e.g., syringaldehyde) to enhance reaction rates.

- Monitoring intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to avoid misidentification artifacts from prior studies .

(Basic) What biomarkers are validated for assessing human exposure to this compound?

- Urinary pentachlorophenol (PCP) : Primary metabolite; quantify via GC-MS with a detection limit of 0.5 µg/L .

- Serum protein adducts : Measure covalent binding to albumin using immunoaffinity purification .

- Oxidative stress markers : Malondialdehyde (MDA) and 8-hydroxy-2’-deoxyguanosine (8-OHdG) correlate with chronic exposure .

(Advanced) How do interactions with co-pollutants affect this compound’s environmental fate?

- Synergistic toxicity : Co-exposure with dioxins amplifies aryl hydrocarbon receptor (AhR) activation; use AhR reporter assays to quantify effects .

- Adsorption competition : In soils, this compound’s octanol-water partition coefficient (log Kow = 5.0) decreases in the presence of surfactants, altering bioavailability .

- Degradation inhibition : Heavy metals (e.g., Cu²⁺) inhibit microbial degradation; pre-treat samples with chelating agents (e.g., EDTA) to mitigate .

(Basic) What models predict the environmental partitioning of this compound?

Use EPI Suite™ or AOPWIN™ to estimate:

- Soil adsorption coefficient (Koc) : 10,000 L/kg, indicating high soil retention .

- Atmospheric oxidation half-life : 2 days via OH radicals .

- Aquatic biodegradation : Half-life >60 days under aerobic conditions .

(Advanced) What crystallographic techniques resolve the structure of this compound derivatives?

- Single-crystal X-ray diffraction (SXRD) : Use SHELXL for refinement, particularly for high-resolution data (<1.0 Å). For twinned crystals, apply SHELXPRO to model pseudo-merohedral twinning .

- Powder XRD : Pair with Rietveld refinement to analyze bulk samples contaminated with inorganic salts (e.g., Ca(OH)₂ residues from degradation studies) .

(Advanced) How can researchers minimize the formation of toxic byproducts during degradation?

- Thermal treatment : Avoid temperatures >200°C to prevent PCDD/F formation. Use urea-CaO mixtures to suppress dioxin synthesis via proton abstraction and complexation .

- Photocatalysis : Employ TiO₂ nanoparticles under UV light to achieve >90% degradation without chlorinated intermediates .

(Basic) What regulatory constraints apply to handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.